molecular formula C9H17NO5 B2803381 (2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid CAS No. 207305-60-0

(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid

Cat. No.: B2803381
CAS No.: 207305-60-0
M. Wt: 219.237
InChI Key: POASMXSJVKADPM-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid is a compound commonly used in organic synthesis, particularly in peptide synthesis. It is a derivative of amino acids, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in multi-step synthesis processes to prevent unwanted reactions at the amino site.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to handle the increased volume of reactants and products.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid undergoes several types of chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Coupling Reactions: It can participate in peptide bond formation using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).

Major Products

    Deprotection: The major product is the free amino acid.

    Coupling: The major product is the dipeptide or polypeptide, depending on the reaction conditions and the reactants used.

Scientific Research Applications

(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of (2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-4-hydroxybutanoic acid: Lacks the Boc protecting group.

    (2S)-4-[[(Methoxy)carbonyl]amino]-2-hydroxybutanoic acid: Uses a methoxycarbonyl group instead of a tert-butoxycarbonyl group.

Uniqueness

The uniqueness of (2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid lies in its Boc protecting group, which provides stability and prevents unwanted reactions during synthesis. This makes it particularly valuable in multi-step organic synthesis and peptide synthesis .

Properties

IUPAC Name

(2S)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-4-6(11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POASMXSJVKADPM-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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